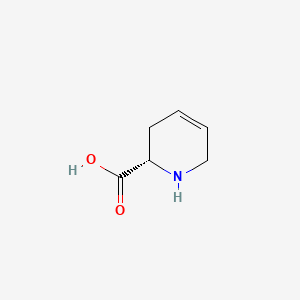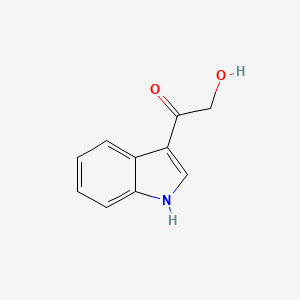
2-Hydroxy-1-(1H-indol-3-yl)ethanone
Descripción general
Descripción
2-Hydroxy-1-(1H-indol-3-yl)ethanone is a compound that has been synthesized and studied for its structural, chemical, and physical properties. It is of interest in various chemical and pharmacological research fields due to its unique characteristics and potential applications.
Synthesis Analysis
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)ethanone and its derivatives has been achieved through a convenient method involving the isomerization of aryl-ethanones in the presence of triethylamine at heating or with EtONa at room temperature. This process also allows for the exploration of spectral characteristics and structural analysis through XRD studies, providing insights into the molecular arrangement of the compound and its isomers (Shtamburg et al., 2018).
Molecular Structure Analysis
X-ray diffraction (XRD) studies have confirmed the molecular structure of 2-hydroxy-1-(1H-indol-3-yl)ethanone, revealing significant details about its crystalline form and molecular configuration. These studies highlight the compound's structural integrity and provide a basis for further chemical and physical property analyses.
Chemical Reactions and Properties
2-Hydroxy-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including condensation with indoles and rearrangements under specific conditions, leading to the formation of novel derivatives with potential biological activities. The compound's reactivity underlines its versatility and applicability in synthetic organic chemistry (Pirrung et al., 2002).
Aplicaciones Científicas De Investigación
Anti-inflammatory Agents : A study by Rehman, Saini, and Kumar (2022) focused on synthesizing derivatives of 2-Hydroxy-1-(1H-indol-3-yl)ethanone and evaluating their anti-inflammatory activity. They found that these derivatives exhibited significant anti-inflammatory effects in animal models (Rehman, Saini, & Kumar, 2022).
Neurodegenerative Disease Treatment : Buemi et al. (2013) synthesized indole derivatives, including 2-Hydroxy-1-(1H-indol-3-yl)ethanone derivatives, that showed potential as dual-effective neuroprotective agents. These compounds demonstrated antioxidant properties and affinity towards NMDA receptors, suggesting their potential in treating neurodegenerative diseases (Buemi et al., 2013).
Antibacterial and Antifungal Activity : A 2020 study reported the synthesis of novel 1H-Indole derivatives, including 2-Hydroxy-1-(1H-indol-3-yl)ethanone, and evaluated their antimicrobial and antifungal activities. The compounds showed significant activity against various bacterial and fungal strains (Anonymous, 2020).
Synthesis of Bioactive Molecules : Kumar et al. (2022) explored the synthesis of novel 1-(1H-indol-1-yl)ethanone compounds, including 2-Hydroxy-1-(1H-indol-3-yl)ethanone derivatives, for their potential as nonsteroidal anti-inflammatory drugs. They also conducted computational studies on their effects on the COX-2 enzyme and evaluated their analgesic and anti-inflammatory activity in vivo (Kumar et al., 2022).
Ligands for NMDA Receptors : Research by Gitto et al. (2011) involved synthesizing novel indole derivatives as ligands for NMDA receptors. They found that some derivatives, including 2-Hydroxy-1-(1H-indol-3-yl)ethanone, exhibited high binding affinity, suggesting potential applications in neurological research (Gitto et al., 2011).
Propiedades
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,11-12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLZDDPFMAFWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178731 | |
| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxymethyl indol-3-yl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-1-(1H-indol-3-yl)ethanone | |
CAS RN |
2400-51-3 | |
| Record name | 3-(Hydroxyacetyl)indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2400-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxymethyl indol-3-yl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 174 °C | |
| Record name | Hydroxymethyl indol-3-yl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



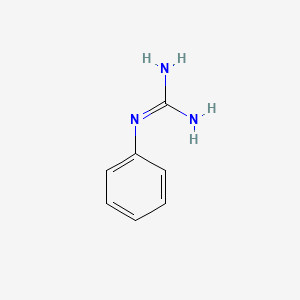
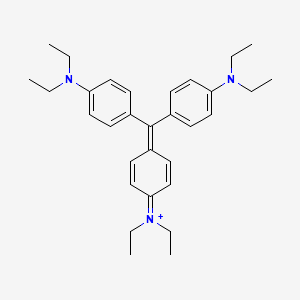

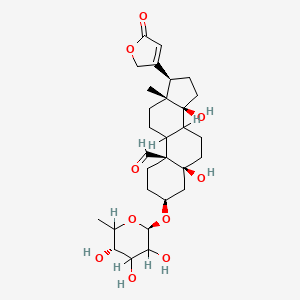


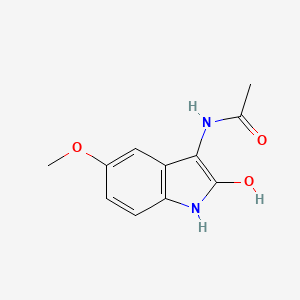
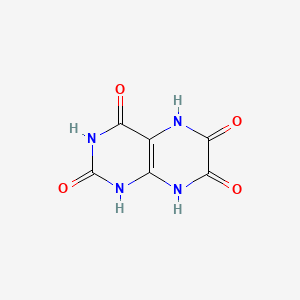
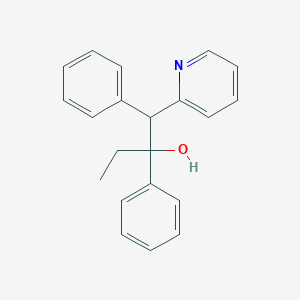
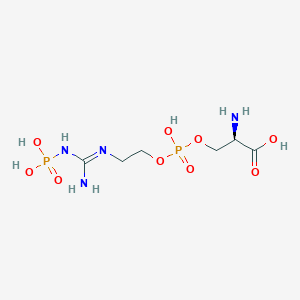
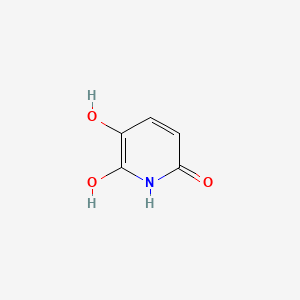

![(5S,7R,12S)-7,12-dihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195512.png)
